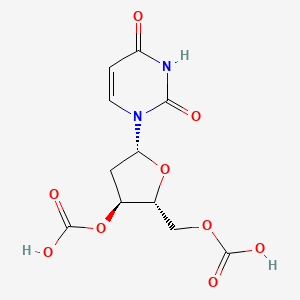
Diacetyl deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetyl deoxyuridine is a synthetic nucleoside analog that combines the structural features of diacetyl and deoxyuridine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of 3’,5’-di-O-acetylthymidine to obtain 5-bromomethyl-3’,5’-di-O-acetyl-2’-deoxyuridine, which is then reacted with appropriate thiol compounds to yield the desired product .
Industrial Production Methods
Industrial production of diacetyl deoxyuridine typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diacetyl deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
Diacetyl deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
Mechanism of Action
Diacetyl deoxyuridine exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of viral DNA polymerases. This results in the production of faulty DNA, which inhibits viral replication and reduces the infectivity of the virus . The molecular targets include thymidylate phosphorylase and viral DNA polymerases, which are crucial for DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: A naturally occurring nucleoside that is structurally similar to diacetyl deoxyuridine but lacks the diacetyl groups.
Idoxuridine: An antiviral drug that is a halogenated derivative of deoxyuridine.
Trifluridine: Another antiviral compound similar to idoxuridine, used in the treatment of viral eye infections.
Uniqueness
This compound is unique due to the presence of diacetyl groups, which enhance its chemical reactivity and potential antiviral properties. This structural modification allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H12N2O9 |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H12N2O9/c14-7-1-2-13(9(15)12-7)8-3-5(22-11(18)19)6(21-8)4-20-10(16)17/h1-2,5-6,8H,3-4H2,(H,16,17)(H,18,19)(H,12,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
BJKQZVDVFUKTSN-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
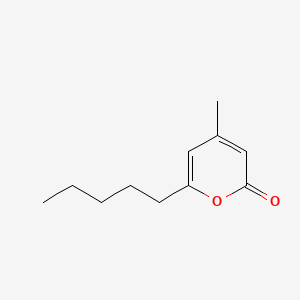
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)

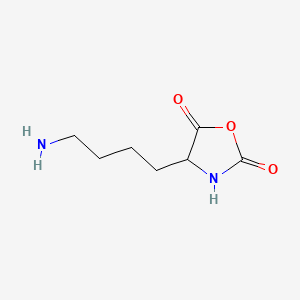
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
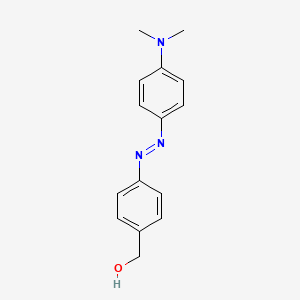
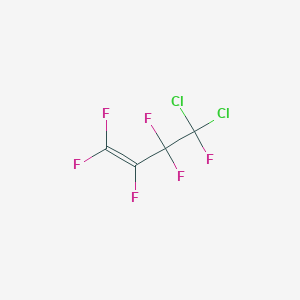
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
